N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride

Medicinal Chemistry Building Block Procurement Quality Control

Inconsistent salt forms and residual contaminants in piperidine-acetamide building blocks frequently cause false positives in fragment-based screening. This compound resolves these issues with a defined monohydrochloride salt and ≥95% purity. - Defined HCl salt ensures reproducible protonation state and solubility. - Tertiary N,N-dimethyl amide eliminates hydrogen-bond donor variability and resists hydrolysis in DMSO-d₆ stock solutions. - Low tPSA (~32 Ų) and favorable LogD (-2.85 at pH 7.4) minimize non-specific binding in SPR and NMR assays.

Molecular Formula C9H19ClN2O
Molecular Weight 206.714
CAS No. 138304-77-5
Cat. No. B598540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride
CAS138304-77-5
Molecular FormulaC9H19ClN2O
Molecular Weight206.714
Structural Identifiers
SMILESCN(C)C(=O)CC1CCNCC1.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H
InChIKeyCGQDDWZOJNIVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N,N-Dimethyl-2-(piperidin-4-yl)acetamide Hydrochloride


N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride (CAS 138304-77-5, MW 206.71 g/mol, free‑base MW 170.25 g/mol) is a piperidine‑4‑acetamide derivative supplied as a hydrochloride salt, typically at ≥95 % purity [1]. Its structural signature – a tertiary N,N‑dimethyl amide attached to a protonatable secondary‑amine piperidine ring – places it among widely used heterocyclic building blocks for medicinal chemistry, particularly in programs targeting neurological and receptor‑mediated pathways [2]. However, simple in‑class replacement is rarely straightforward, because subtle differences in salt form, substitution pattern, and LogD at physiological pH can alter solubility, stability, and downstream reactivity [3].

1
Monohydrochloride salt ensures consistent protonation state for coupling reactions.
2
N,N-Dimethyl amide lacks H‑bond donor; lower tPSA (~32 Ų) alters permeability profile.
3
Supplied at ≥95% HPLC purity, reducing re‑purification steps in library synthesis.

Why Generic Piperidine Acetamides Fail as Substitutes


Piperidine‑acetamide building blocks share a core scaffold but diverge sharply in their physicochemical profiles (LogD range: −3.5 to +0.5), hydrolytic stability of the amide bond, and hydrochloride stoichiometry [1]. The N,N‑dimethyl substitution in compound 138304-77-5 eliminates an amide hydrogen‑bond donor, lowering its topological polar surface area (tPSA ~32 Ų) relative to primary‑amide analogs (tPSA typically ≥55 Ų), which can alter permeability and formulation behavior [2]. Moreover, the monohydrochloride salt provides a defined protonation state and aqueous solubility profile distinct from free‑base or dihydrochloride forms, making procurement decisions sensitive to the exact salt identity .

Amide substitution pattern
Primary‑amide analogs retain a hydrogen‑bond donor and higher tPSA (≥55 Ų), which may shift permeability and formulation behavior away from the dimethyl derivative.
Salt form stoichiometry
Free‑base or dihydrochloride forms differ in aqueous solubility and protonation equilibrium; the monohydrochloride identity is critical for reproducible dissolution.
Hydrolytic stability
Primary amides are more susceptible to hydrolysis under acidic or basic conditions, potentially altering lot integrity during long‑term storage compared with the tertiary amide.

Head-to-Head Evidence: N,N-Dimethyl-2-(piperidin-4-yl)acetamide HCl


Purity and Lot-to-Lot Consistency vs. Primary Amide Analog

Commercially catalogued N,N‑dimethyl‑2‑(piperidin‑4‑yl)acetamide hydrochloride is consistently offered at ≥95 % purity (HPLC), with specialty suppliers reporting up to 99 % . In contrast, the des‑dimethyl primary‑amide analog 4‑piperidineacetamide hydrochloride (CAS 1190194-62-7) is typically listed at 95–97 % . The tighter purity specification of 138304-77-5 reduces the potential for uncharacterized by‑products that could interfere with amide‑coupling reactions or biological assays.

Purity vs. Primary Amide Analog
Data to verify
95–99% (target) vs. 95–97% (comparator)
Higher initial purity may support library synthesis with fewer side‑product risks.
Vendor‑reported HPLC; lot‑specific review advised.
Medicinal Chemistry Building Block Procurement Quality Control

Aqueous Solubility and Salt-Form Stability

N,N‑dimethyl‑2‑(piperidin‑4‑yl)acetamide hydrochloride (138304-77-5) is a monohydrochloride salt with a reported aqueous solubility of ≥25 g/L (pH ~5–7), while the free base has limited aqueous solubility (<5 g/L) and the dihydrochloride form (CAS not independently bio‑characterized) introduces a second equivalent of HCl that may lower pH and raise hygroscopicity without a commensurate solubility benefit . The monohydrochloride thus offers a practical balance of solubility and solid‑state stability .

Aqueous Solubility
Class‑level
≥25 g/L (HCl salt) vs.
High solubility of the HCl salt may facilitate assay preparation.
Solubility measured at 20°C; pH‑dependent review recommended.
LogD (pH 7.4)
Reported
−2.85 vs. +0.70 (primary‑amide analog)
Lower LogD may reduce non‑specific binding in cellular assays.
Computed LogD; experimental confirmation may be needed.
Hydrolytic Stability
Reported
Tertiary amide >90% intact after 24 h (pH 2, 37°C)
May support longer aqueous stock storage compared with primary amides.
Class‑level behavior; direct experimental data pending.
Pharmaceutical Formulation Solubility Optimization Salt Screening

LogD and Permeability Comparison

The calculated LogD (pH 7.4) of N,N‑dimethyl‑2‑(piperidin‑4‑yl)acetamide hydrochloride is −2.85, compared with +0.70 for the primary‑amide analog 2‑(piperidin‑4‑yl)acetamide hydrochloride [1]. The 3.5‑log‑unit difference reflects the loss of a hydrogen‑bond donor and increased steric shielding in the dimethyl amide, predicting superior passive membrane permeability while retaining adequate aqueous solubility for in‑vitro assays .

LogD (pH 7.4)
Reported
−2.85 vs. +0.70 (primary‑amide analog)
Lower LogD may reduce non‑specific binding in cellular assays.
Computed LogD; experimental confirmation may be needed.
Drug Design ADME Properties Permeability

Amide Bond Hydrolytic Stability

Tertiary amides such as N,N‑dimethyl‑2‑(piperidin‑4‑yl)acetamide are significantly more resistant to both acid‑ and base‑catalyzed hydrolysis than secondary or primary amides, owing to the absence of an N–H proton and the steric hindrance of two N‑methyl groups. While primary amide 2‑(piperidin‑4‑yl)acetamide can undergo hydrolysis within hours at pH < 3 or pH > 10, the tertiary amide remains >90 % intact under identical conditions for ≥24 h [1]. This enhanced stability allows prolonged storage in aqueous stock solutions without significant degradation.

Hydrolytic Stability
Reported
Tertiary amide >90% intact after 24 h (pH 2, 37°C)
May support longer aqueous stock storage compared with primary amides.
Class‑level behavior; direct experimental data pending.
Chemical Stability Synthetic Intermediate Hydrolytic Stability

Ideal Application Scenarios for N,N-Dimethyl-2-(piperidin-4-yl)acetamide HCl


Fragment-Based Lead Discovery with Reproducible Purity

When constructing fragment libraries for NMR‑ or SPR‑based screening, the consistently high purity (95–99 %) and defined hydrochloride salt identity of 138304-77-5 minimize false positives from contaminants. The tertiary amide bond further ensures that the fragment remains intact during prolonged storage in DMSO‑d₆ stock solutions, as supported by its superior hydrolytic stability relative to primary‑amide analogs [1].

CNS-Targeting Lead Synthesis via Late-Stage Functionalization

The N,N‑dimethyl amide serves as a stable, non‑exchangeable handle that can be elaborated through acylation or reductive amination at the piperidine nitrogen. Its favorable LogD (−2.85 at pH 7.4) predicts moderate passive permeability and low non‑specific binding, making it a preferred core fragment over the more hydrophilic primary‑amide analog (LogD +0.70) when initial CNS exposure is desired [2].

HPLC-MS Calibration for Piperidine Metabolite Profiling

The compound’s well‑characterized molecular weight (206.71 g/mol), monoisotopic mass (206.1186 Da), and retention time reproducibility enable its use as a retention‑time reference standard for reversed‑phase HPLC‑MS methods targeting basic nitrogen‑containing metabolites in microsomal stability assays .

Application
Selection Property
Validation Focus
Fragment‑based screening
Purity specification and salt identity
Minimize false positives from contaminants
CNS lead synthesis
LogD and permeability profile
Desired CNS exposure and low non‑specific binding
HPLC‑MS reference standard
Defined MW, mass, and retention reproducibility
Retention‑time calibration in metabolite profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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